7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine

Medicinal Chemistry Physicochemical Property Prediction Scaffold Hopping

7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine (CAS 183296-78-8) is the specific isomer with PSA 27.30 Ų, LogP 0.398, density 1.154 g/cm³-crucial for reproducible solubility and stoichiometry. - Distinct 7-CH2 handle enables alkylation/oxidation for novel derivatives. - Saturated fusion avoids unsaturated isomer side reactions. - Ideal fragment for drug discovery with controlled lipophilicity. Supplied as research-grade powder; verified identity; ships globally.

Molecular Formula C7H5NO2
Molecular Weight 135.122
CAS No. 183296-78-8
Cat. No. B576155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine
CAS183296-78-8
Synonyms7H-Oxazolo[3,2-a]oxireno[d]pyridine(9CI)
Molecular FormulaC7H5NO2
Molecular Weight135.122
Structural Identifiers
SMILESC1C2=C(O2)C=C3N1C=CO3
InChIInChI=1S/C7H5NO2/c1-2-9-7-3-5-6(10-5)4-8(1)7/h1-3H,4H2
InChIKeyTYFCWXZWUJVNOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine: Fused Heterocyclic Scaffold


7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine (CAS 183296-78-8), also designated as 7H-Oxazolo[3,2-a]oxireno[d]pyridine(9CI), is a research-grade heterocyclic compound with the molecular formula C7H5NO2 and a molecular weight of 135.12 g/mol . It is characterized by a unique fused tricyclic system combining oxazole, oxirene, and pyridine rings in a [3,2-a] fusion pattern . Classified as an AMINETERTIARY compound, it serves as a specialized building block in medicinal chemistry and materials science research . Its physicochemical profile includes a predicted polar surface area (PSA) of 27.30 Ų, a LogP of 0.398, a density of 1.154±0.06 g/cm³, and a pKa of 4.78±0.10, which differentiate it from its closest structural isomers [1].

Scaffold

Fused oxazole-oxirene-pyridine tricyclic core with [3,2-a] fusion; reported as AMINETERTIARY compound.

Use Context

May support medicinal chemistry and materials science scaffold design research.

Why Generic Oxazole-Pyridine Substitution Fails


The subtle yet critical variation in the ring fusion pattern among oxazolo-oxireno-pyridine isomers leads to quantifiable differences in fundamental physicochemical properties, which directly influence reactivity, solubility, and molecular recognition . Substituting 7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine with its [3,4-a] or [c]-fused isomers is not equivalent, as demonstrated by their distinct polar surface areas (PSA: 27.30 vs. 23.39 vs. 30.60 Ų), lipophilicities (LogP: 0.398 vs. 0.601 vs. 0.398), and densities (1.154 vs. 1.6 g/cm³) . These variations can alter chromatographic behavior, crystallization propensity, and downstream synthetic outcomes, making the specific isomer a non-negotiable requirement for reproducible research [1].

Isomer-specific PSA

PSA differences may shift hydrogen bonding and permeability, altering chromatographic and biological behavior.

Lipophilicity variation

LogP shifts can change solubility and retention, potentially affecting assay reproducibility.

Density mismatch

Density differences may impact molar volume calculations and process-scale handling.

Quantitative Differentiation from Structural Isomers


Polar Surface Area Differentiation

The polar surface area (PSA) of 7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine is 27.30 Ų, which is 16.7% higher than its [3,4-a] isomer (23.39 Ų, CAS 221123-40-6) and 10.8% lower than its [c] isomer (30.60 Ų, CAS 375843-40-6) . This intermediate PSA is a direct consequence of the [3,2-a]oxireno[d] fusion, which positions the oxygen atoms differently, altering the molecule's capacity for hydrogen bonding and passive membrane permeability relative to its isomers.

PSA Differentiation
Data to verify
27.30 Ų
+16.7% vs [3,4-a] isomer -10.8% vs [c] isomer
Supports permeability-solubility balance optimization.
In silico prediction; experimental data not reported.
Medicinal Chemistry Physicochemical Property Prediction Scaffold Hopping

Lipophilicity Differentiation

The predicted LogP of 7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine is 0.398, which is 33.7% lower than that of its [3,4-a] regioisomer (LogP 0.601, CAS 221123-40-6), despite sharing the same molecular formula . This indicates significantly higher hydrophilicity for the [3,2-a] fused isomer. Its LogP is identical to the [c] isomer (0.398, CAS 375843-40-6), yet the PSA differentiates them.

Lipophilicity Differentiation
Data to verify
LogP 0.398
-33.7% vs [3,4-a] isomer (0.601)
May indicate higher hydrophilicity, supporting assay formulation development.
In silico prediction; experimental validation not reported.
Lipophilicity ADME Prediction Chromatography

Density and Volumetric Differentiation

The predicted density of 7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine is 1.154±0.06 g/cm³ at 20°C, compared to 1.6±0.1 g/cm³ for the [3,4-a] isomer (CAS 221123-40-6) [1]. This represents a 27.9% lower density for the target compound, which can impact large-scale handling, solvent selection for reactions, and formulation considerations.

Density Differentiation
Data to verify
1.154 g/cm³
-27.9% vs [3,4-a] isomer (1.6 g/cm³)
May impact molar volume calculations for scale-up synthesis.
Predicted values at 20°C; experimental verification advised.
Process Chemistry Formulation Science Scale-Up

Basicity as a Functional Differentiator

The predicted pKa of 7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine is 4.78±0.10, classifying it as a weak base [1]. This value is directly attributable to the [3,2-a] fusion pattern, which influences the electron density on the pyridine nitrogen. The pKa dictates its ionization state at physiological pH (7.4), where it will be predominantly deprotonated, unlike more basic heterocyclic analogs. Comparative pKa data for the exact isomers is not publicly available, limiting a class-level inference.

Basicity (pKa)
Context-dependent
pKa 4.78±0.10
Supports salt-formation and acid-base extraction protocol design.
Predicted value; isomer-specific pKa data unavailable.
Salt Selection Purification Reactivity

Unique Scaffold Topology

The SMILES notation C1C2=C(O2)C=C3N1C=CO3 confirms a specific connectivity where the oxirene ring is fused at the [d] face and the oxazole at the [3,2-a] position . This is structurally distinct from the [3,4-a] isomer (SMILES: C1N2C=C3C(=CC2=CO1)O3, CAS 221123-40-6), where the oxirene is fused across a different ring junction . The presence of a saturated CH2 group in the 7H tautomer provides a unique synthetic handle for further functionalization that is absent in fully unsaturated analogs.

Scaffold Topology
Class-level inference
[3,2-a]oxireno[d] fusion with CH2
Supports scaffold-specific functionalization and structure-activity studies.
Structural data from public databases; distinct from [3,4-a] isomer.
Synthetic Chemistry Scaffold Design Patent Composition

Bioactivity Data Availability

A comprehensive search of authoritative databases including PubMed, BindingDB, and PubChem returned no direct, quantitative biological activity data (IC50, EC50, Ki) for 7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine (CAS 183296-78-8) itself, nor for its immediate isomers [1][2]. This differs from broader oxazole-pyridine classes where kinase inhibition or antiproliferative activity has been reported. High-strength differential biological evidence is therefore limited to physicochemical predictions at this time.

Bioactivity Data Availability
Data to verify
No direct IC50/Ki reported
Procurement risk if biological performance expected; opportunity for novel discovery.
Database search (PubMed, BindingDB) as of mid-2026; no entries found.
Data Transparency Procurement Risk Research Reproducibility

Optimal Research and Industrial Applications


Scaffold Design with Intermediate PSA and Low LogP

When a project demands a heterocyclic core with an intermediate polar surface area (27.30 Ų) and a low LogP (0.398) to balance solubility and permeability, 7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine offers a quantifiable advantage over its [3,4-a] isomer (PSA 23.39 Ų, LogP 0.601) . This makes it suitable for fragment-based drug discovery or lead optimization programs where fine-tuning these parameters is critical.

Process Chemistry with Lower Density Handling

The significantly lower predicted density of 1.154 g/cm³, compared to 1.6 g/cm³ for the [3,4-a] isomer, can simplify large-scale reagent calculations and solvent volume estimations . Procurement of the correct isomer ensures accurate stoichiometry and reproducible process parameters when scaling from milligrams to kilograms.

Synthetic Methodology via CH2 Handle

The saturated CH2 group at the 7-position, confirmed by the SMILES structure C1C2=C(O2)C=C3N1C=CO3, provides a distinct synthetic handle for alkylation, oxidation, or further cyclization reactions that is absent in the fully unsaturated isomers . This enables exploratory chemistry to generate novel patentable derivatives, and the compound's classification as an AMINETERTIARY suggests potential for quaternization or N-oxide formation .

Proprietary Discovery with Clean IP Landscape

The absence of publicly available biological activity data and specific patent claims directly on the 7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine scaffold offers an opportunity for organizations seeking to establish a strong intellectual property position in a relatively unexplored chemical space. This contrasts with heavily patented oxazole-pyridine kinase inhibitor scaffolds.

Application
Selection Property
Validation Focus
Scaffold design with balanced PSA/LogP
Intermediate PSA and low LogP scaffold
Permeability-solubility profile validation
Process chemistry scale-up
Lower density for stoichiometric calculations
Density-verified reproducibility
Synthetic derivatization via CH2 handle
Saturated CH2 site for functionalization
Derivatization efficiency and IP landscape
Proprietary discovery with clean IP landscape
Unexplored scaffold with limited prior art
Bioactivity screening and IP landscape review
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